4,4,4-Trichloro-3-hydroxybutanamide
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Overview
Description
4,4,4-Trichloro-3-hydroxybutanamide is an organic compound with the molecular formula C4H6Cl3NO2 It is characterized by the presence of three chlorine atoms, a hydroxyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-hydroxybutanamide typically involves the chlorination of 3-hydroxybutanamide. One common method includes the reaction of 3-hydroxybutanamide with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:
3-Hydroxybutanamide+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trichloro-3-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove chlorine atoms or convert the amide group to an amine.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,4,4-trichloro-3-oxobutanamide, while reduction could produce 4,4,4-trichloro-3-aminobutanamide.
Scientific Research Applications
4,4,4-Trichloro-3-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.
Industry: It serves as a precursor for the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4,4-Trichloro-3-hydroxybutanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form strong hydrogen bonds and electrostatic interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trichloro-3-hydroxybutanoic acid
- 4,4,4-Trichloro-3-hydroxybutanal
- 4,4,4-Trichloro-3-hydroxybutanone
Uniqueness
Compared to similar compounds, 4,4,4-Trichloro-3-hydroxybutanamide is unique due to its amide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
14303-71-0 |
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Molecular Formula |
C4H6Cl3NO2 |
Molecular Weight |
206.45 g/mol |
IUPAC Name |
4,4,4-trichloro-3-hydroxybutanamide |
InChI |
InChI=1S/C4H6Cl3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10) |
InChI Key |
NIRYVOBXLRWIOX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)C(=O)N |
Origin of Product |
United States |
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